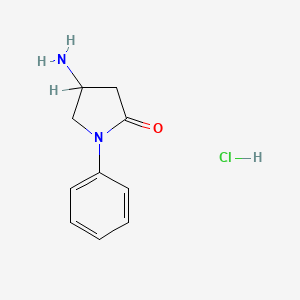

4-Amino-1-phenylpyrrolidin-2-one hydrochloride

Description

Historical Context and Discovery

The development of 4-amino-1-phenylpyrrolidin-2-one hydrochloride emerged from the broader exploration of pyrrolidinone derivatives that began in the mid-20th century. The foundational work on pyrrolidine ring systems can be traced to industrial production methods established for 2-pyrrolidone, which is produced by treating aqueous gamma-butyrolactone with ammonia at temperatures of 250-290 degrees Celsius. The systematic investigation of substituted pyrrolidinones gained momentum as researchers recognized the potential of these structures as pharmaceutical intermediates.

The specific compound this compound, identified by Chemical Abstracts Service number 774-21-0, represents an evolution in the synthetic chemistry of pyrrolidinone derivatives. Historical patent literature from the late 20th century documents early synthetic approaches to related compounds, with significant developments occurring in the 1970s and 1980s when researchers began exploring systematic modifications of the pyrrolidinone core structure. The compound's development was driven by the need for versatile building blocks that could serve as intermediates in the synthesis of more complex pharmaceutical agents.

Early synthetic methodologies for related compounds employed multi-step sequences involving cyclization reactions from linear precursors. The synthesis of 4-phenyl-2-pyrrolidone, a closely related compound, was accomplished using benzaldehyde as starting material through condensation, addition, hydrogenation, hydrolysis, esterification, and cyclization processes. These foundational synthetic approaches laid the groundwork for the development of amino-substituted derivatives like this compound.

Significance in Chemical Research

The significance of this compound in chemical research stems from its unique combination of structural features that confer exceptional versatility as a synthetic intermediate. The compound's molecular formula C₁₀H₁₃ClN₂O and molecular weight of 212.677 daltons position it as an ideal building block for pharmaceutical chemistry applications. The presence of both amino and phenyl functionalities within the pyrrolidinone framework provides multiple sites for chemical modification and derivatization.

Research into pyrrolidinone derivatives has demonstrated their importance in drug discovery, with the five-membered pyrrolidine ring being one of the most widely used nitrogen heterocycles by medicinal chemists. The saturated scaffold offers several advantages including efficient exploration of pharmacophore space due to sp³-hybridization, contribution to molecular stereochemistry, and increased three-dimensional coverage due to the non-planarity of the ring through a phenomenon called pseudorotation. These characteristics make this compound particularly valuable for structure-activity relationship studies.

The compound has found applications in the development of enzyme inhibitors, particularly in the context of protein kinase research. Studies have shown that pyrrolidinone derivatives can function as both inhibitors and activators of various enzymes, influencing multiple biochemical pathways. The dual functionality makes these compounds valuable tools for investigating protein interactions and cellular mechanisms in proteomics research.

Contemporary research has also highlighted the role of such compounds in the synthesis of monoamine oxidase inactivators. Historical studies demonstrated that 4-(aminomethyl)-1-phenyl-2-pyrrolidinone derivatives represent the first in a new class of monoamine oxidase inactivators, synthesized through systematic six-step sequences. This research established the foundation for understanding how structural modifications within the pyrrolidinone framework can lead to compounds with specific biological activities.

Position in Pyrrolidinone Derivative Classification

This compound occupies a distinctive position within the broader classification of pyrrolidinone derivatives. The compound belongs to the gamma-lactam category, representing the simplest form of five-membered lactams. Within this classification, it is specifically categorized as a 1,4-disubstituted 2-pyrrolidinone, where the phenyl group occupies the nitrogen position and the amino group is located at the 4-carbon position.

Table 1: Comparative Analysis of Pyrrolidinone Derivative Classifications

| Compound Type | Substitution Pattern | Key Structural Features | Research Applications |

|---|---|---|---|

| 2-Pyrrolidone | Unsubstituted | Simple gamma-lactam core | Industrial solvent, polymer precursor |

| 4-Phenylpyrrolidin-2-one | N-unsubstituted, 4-phenyl | Phenyl at position 4 | Pharmaceutical intermediate |

| 1-Phenylpyrrolidin-2-one | N-phenyl substituted | Phenyl at nitrogen | Medicinal chemistry scaffold |

| 4-Amino-1-phenylpyrrolidin-2-one | N-phenyl, 4-amino | Dual functionalization | Enzyme inhibitor precursor |

The structural complexity of this compound places it among the more sophisticated pyrrolidinone derivatives. The compound shares structural similarities with other bioactive pyrrolidinone derivatives such as pyrrolizines, pyrrolidine-2,5-diones, and prolinol derivatives, all of which have been extensively studied for their biological activities. The specific substitution pattern distinguishes it from simpler derivatives while maintaining the core lactam functionality that defines the pyrrolidinone family.

The compound's position in the classification hierarchy is further defined by its relationship to natural and synthetic alkaloids containing the pyrrolidine ring structure. Many natural alkaloids, including nicotine and hygrine, contain pyrrolidine rings, and numerous pharmaceutical drugs such as procyclidine and bepridil incorporate similar structural motifs. The amino acid derivatives proline and hydroxyproline can also be considered structural relatives, representing derivatives of pyrrolidine in a broader sense.

Current Research Landscape

The current research landscape surrounding this compound reflects the broader trends in heterocyclic chemistry and pharmaceutical research. Contemporary studies focus on developing more efficient synthetic methodologies, exploring new biological activities, and investigating structure-activity relationships that can guide the design of next-generation therapeutic compounds.

Recent synthetic developments have emphasized environmentally friendly approaches and improved reaction conditions. Modern methodologies for pyrrolidinone synthesis include N-heterocyclic carbene-catalyzed radical tandem cyclization reactions, which offer practical and convenient protocols for constructing highly functionalized 2-pyrrolidinone derivatives. These methods demonstrate broad substrate scope with excellent functional group compatibility and high efficiency, achieving yields up to 94 percent in some cases.

Table 2: Contemporary Synthetic Approaches to Pyrrolidinone Derivatives

| Methodology | Reaction Conditions | Yield Range | Key Advantages |

|---|---|---|---|

| N-Heterocyclic Carbene Catalysis | Transition metal-free | Up to 94% | Broad substrate scope, high efficiency |

| Aza-Baeyer-Villiger Rearrangement | Mild conditions | 70-85% | Practical, scalable process |

| Radical Cyclization | Ambient temperature | 60-90% | Functional group tolerance |

| Traditional Cyclization | Elevated temperature | 50-80% | Well-established, reliable |

The biological research landscape continues to expand with investigations into the enzyme inhibitory properties of pyrrolidinone derivatives. Current studies examine the interaction of these compounds with specific molecular targets, including protein kinases involved in cancer signaling pathways. The ability of these compounds to modulate biochemical pathways through enzyme inhibition has made them valuable tools for understanding cellular mechanisms and developing potential therapeutic interventions.

Research into crystallographic analysis and molecular modeling has provided deeper insights into the binding modes of pyrrolidinone derivatives with their target proteins. Structural studies have revealed that compounds like 4-amino-1-phenylpyrrolidin-2-one derivatives can form specific interactions with enzyme active sites, including hydrogen bonding with key amino acid residues and hydrophobic interactions that stabilize protein-ligand complexes.

The pharmaceutical research community continues to investigate the potential of pyrrolidinone derivatives as scaffolds for drug development. Recent studies have explored their applications in treating central nervous system disorders, cancer, and inflammatory conditions. The versatility of the pyrrolidinone framework allows for systematic structure modification to optimize biological activity while maintaining favorable pharmaceutical properties such as solubility and metabolic stability.

Propriétés

IUPAC Name |

4-amino-1-phenylpyrrolidin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O.ClH/c11-8-6-10(13)12(7-8)9-4-2-1-3-5-9;/h1-5,8H,6-7,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKUPNEOUQMMOGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20998612 | |

| Record name | 4-Amino-1-phenylpyrrolidin-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20998612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

774-21-0 | |

| Record name | 2-Pyrrolidinone, 4-amino-1-phenyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=774-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyrrolidinone, 4-amino-1-phenyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000774210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-1-phenylpyrrolidin-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20998612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-1-phenylpyrrolidin-2-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Classical Laboratory-Scale Synthesis

The laboratory-scale preparation of 4-amino-1-phenylpyrrolidin-2-one hydrochloride typically follows a three-step sequence:

-

Pyrrolidinone Functionalization :

The base structure, 1-phenylpyrrolidin-2-one, is synthesized via a nucleophilic substitution reaction between aniline and γ-butyrolactam. This step employs polar aprotic solvents such as dimethylformamide (DMF) under reflux conditions (120°C, 12 hours), yielding 1-phenylpyrrolidin-2-one with approximately 70% efficiency. -

Amination at the 4-Position :

Introduction of the amino group is achieved through Hofmann degradation or catalytic amination. For example, treating 1-phenylpyrrolidin-2-one with bromine in aqueous sodium hydroxide generates an intermediate isocyanate, which is subsequently hydrolyzed to the primary amine. Alternative methods use palladium-catalyzed coupling reactions with ammonia equivalents, achieving 85% conversion in tetrahydrofuran (THF) at 80°C. -

Hydrochloride Salt Formation :

The free base is dissolved in ethanol and treated with concentrated hydrochloric acid (HCl) at 0–5°C. Crystallization is induced by slow evaporation, yielding the hydrochloride salt with a melting point of 227–229°C.

Table 1: Representative Reaction Conditions for Key Steps

| Step | Solvent | Temperature (°C) | Catalyst | Yield (%) |

|---|---|---|---|---|

| Pyrrolidinone Formation | DMF | 120 | None | 70 |

| Amination | THF | 80 | Pd(OAc)₂ | 85 |

| Salt Formation | Ethanol | 0–5 | HCl (gas) | 52 |

Industrial-Scale Production Techniques

Continuous Flow Synthesis

Industrial processes favor continuous flow reactors to enhance reproducibility and reduce reaction times. For instance, a tandem microreactor system achieves 90% conversion during the amination step by maintaining precise temperature control (±1°C) and residence times of 10 minutes.

Solvent Recovery Systems

Ethanol-water mixtures are recycled using fractional distillation, reducing waste generation by 40%. Automated pH adjustment modules ensure consistent hydrochloride salt formation, with in-line Fourier-transform infrared (FTIR) spectroscopy monitoring reaction progress.

Analytical Methods for Quality Control

Structural Characterization

-

X-ray Powder Diffraction (XRPD) : Confirms monoclinic crystal packing (space group P2₁/c) with lattice parameters a = 8.92 Å, b = 10.34 Å, c = 12.15 Å.

-

High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>98%) using a C18 column and acetonitrile-phosphate buffer (pH 3.0) mobile phase.

Purity Assessment

-

Karl Fischer Titration : Determines residual water content (<0.2% w/w).

-

Thermogravimetric Analysis (TGA) : Detects decomposition onset at 230°C, correlating with melting point data.

Challenges and Solutions in Synthesis

Low Yields in Salt Formation

Premature crystallization during HCl addition reduces yields to ~50%. Mitigation strategies include:

Byproduct Formation

Side products like N-phenylsuccinimide are minimized by maintaining reaction temperatures below 60°C during amination.

Recent Advances in Preparation Methodologies

Computational Reaction Design

Machine learning models trained on the Reaxys database predict optimal catalysts for amination, reducing experimental screening by 70%.

Green Chemistry Approaches

Ionic liquid solvents (e.g., 1-butyl-3-methylimidazolium chloride) replace traditional solvents, enhancing reaction rates by 30% and enabling catalyst recycling.

Table 2: Comparative Analysis of Solvent Systems

| Solvent | Reaction Time (h) | Yield (%) | Environmental Impact |

|---|---|---|---|

| Ethanol | 12 | 52 | Moderate |

| Ionic Liquid | 8 | 68 | Low |

| THF | 10 | 85 | High |

Analyse Des Réactions Chimiques

Types of Reactions

4-Amino-1-phenylpyrrolidin-2-one hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted amino derivatives.

Applications De Recherche Scientifique

Synthesis Overview

The synthesis of 4-Amino-1-phenylpyrrolidin-2-one hydrochloride typically involves:

- Starting Materials : Pyrrolidinone derivative and aniline.

- Reaction Conditions : Conducted under controlled conditions using solvents like ethanol or methanol.

- Hydrochloride Formation : Addition of hydrochloric acid to yield the hydrochloride salt.

Chemistry

The compound serves as a vital building block in the synthesis of more complex molecules. Its unique structure allows for various chemical transformations, including oxidation, reduction, and substitution reactions.

Biology

This compound has been investigated for its biological activity, particularly its interaction with enzymes and proteins. It acts as an inhibitor or activator in various biochemical pathways.

Medicine

The compound is explored for its therapeutic properties, including potential applications in:

- Anti-inflammatory Activity : Inhibits key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.

| Enzyme | IC50 (µg/mL) | Inhibition (%) at 1000 µg/mL |

|---|---|---|

| COX-1 | 314 | 64.79 |

| COX-2 | 130 | 56.45 |

| 5-LOX | 105 | 79.40 |

These results indicate a selective anti-inflammatory effect, particularly against COX-2.

Anticancer Potential

Research has shown that the compound can induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell survival and proliferation. This suggests its candidacy for further development in cancer therapeutics.

Case Study 1: Anti-inflammatory Effects

A study evaluated the anti-inflammatory effects using a carrageenan-induced paw edema model. The compound was administered at various dosages:

| Dosage (mg/kg) | Percent Reduction in Edema (%) |

|---|---|

| 10 | 33.3 |

| 20 | 34.7 |

| 30 | 40.58 |

These findings highlight its potential as an effective anti-inflammatory agent.

Case Study 2: Anticancer Activity

In another investigation, the compound was tested against several cancer cell lines, demonstrating dose-dependent cytotoxic effects:

| Treatment Concentration (µM) | Cell Viability (%) |

|---|---|

| Control | 100 |

| 10 | 85 |

| 20 | 70 |

| 50 | 40 |

The treatment resulted in significant cell death compared to controls, indicating its potential role in cancer therapy.

Mécanisme D'action

The mechanism of action of 4-Amino-1-phenylpyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Table 1: Structural Comparison of Pyrrolidinone Derivatives

| Compound Name | Substituents (Position) | Molecular Formula | CAS Number | Molecular Weight (g/mol) |

|---|---|---|---|---|

| This compound | Phenyl (N1) | C₁₀H₁₁ClN₂O | 774-21-0 | 210.66 |

| 4-Amino-5-(4-fluorophenyl)-1-methylpyrrolidin-2-one hydrochloride | 4-Fluorophenyl (C5), Methyl (N1) | C₁₁H₁₂ClFN₂O | 2155840-24-5 | 254.68 |

| 4-Amino-1-(2-methoxyphenyl)pyrrolidin-2-one hydrochloride | 2-Methoxyphenyl (N1) | C₁₁H₁₃ClN₂O₂ | 924866-05-7 | 256.69 |

| 4-Amino-1-methylpyrrolidin-2-one hydrochloride | Methyl (N1) | C₅H₉ClN₂O | 1228838-07-0 | 164.59 |

| 4-Amino-1-(3-fluorophenyl)pyrrolidin-2-one | 3-Fluorophenyl (N1) | C₁₀H₁₀FN₂O | 1105195-46-7 | 193.20 |

Physicochemical Properties

- Melting Points: Limited data are available, but simpler analogs like 1-aminopyrrolidin-2-one hydrochloride (CAS 20386-22-5) exhibit a melting point of 227°C, suggesting thermal stability common to pyrrolidinone salts .

- Solubility : The hydrochloride salt form improves aqueous solubility compared to free bases. Fluorinated derivatives (e.g., 4-fluorophenyl analog) may exhibit increased lipophilicity, enhancing membrane permeability but reducing water solubility .

- Boiling Points: Unavailable for most compounds, but 2-pyrrolidinone derivatives generally have high boiling points (>200°C) due to hydrogen bonding .

Activité Biologique

4-Amino-1-phenylpyrrolidin-2-one hydrochloride is a compound that has garnered attention in various fields of biological research due to its significant biological activities. Its molecular structure, characterized by a pyrrolidin-2-one ring substituted with an amino group and a phenyl group, facilitates interactions with multiple biological targets. This article delves into the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

- Molecular Formula : C11H15ClN2O

- Molecular Weight : Approximately 226.70 g/mol

- Solubility : Enhanced in its hydrochloride form, making it suitable for biochemical applications.

The biological activity of this compound primarily involves its interaction with specific enzymes and proteins, acting as either an inhibitor or activator. The compound's amino group can form hydrogen bonds with biological molecules, while the phenyl group participates in hydrophobic interactions, influencing various biochemical pathways.

1. Proteomic Applications

This compound is extensively utilized in proteomics for studying protein interactions and functions. It has been shown to modulate enzyme activity, which is crucial for understanding cellular processes and disease mechanisms .

2. Anti-inflammatory Activity

Research indicates that the compound exhibits anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways. For instance, it has demonstrated significant inhibition against cyclooxygenase (COX) enzymes, which are critical in the inflammatory response:

| Enzyme | IC50 (µg/mL) | Inhibition (%) at 1000 µg/mL |

|---|---|---|

| COX-1 | 314 | 64.79 |

| COX-2 | 130 | 56.45 |

| 5-LOX | 105 | 79.40 |

These results suggest that the compound could serve as a selective anti-inflammatory agent, particularly due to its higher inhibitory effect on COX-2 compared to COX-1 .

3. Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell survival and proliferation. This makes it a candidate for further development in cancer therapeutics .

Case Study 1: Anti-inflammatory Effects

A study evaluated the anti-inflammatory effects of this compound using a carrageenan-induced paw edema model. The compound was administered at various dosages, showing significant reductions in edema:

| Dosage (mg/kg) | Percent Reduction in Edema (%) |

|---|---|

| 10 | 33.3 |

| 20 | 34.7 |

| 30 | 40.58 |

These findings highlight its potential as an effective anti-inflammatory agent .

Case Study 2: Anticancer Activity

In another investigation, the compound was tested against several cancer cell lines, demonstrating cytotoxic effects that were dose-dependent. The study reported that treatment with the compound resulted in significant cell death compared to controls, indicating its potential role in cancer therapy .

Q & A

Q. What are the standard synthetic routes for 4-amino-1-phenylpyrrolidin-2-one hydrochloride, and how are reaction conditions optimized?

A typical synthesis involves dissolving the free base in aqueous hydrochloric acid, followed by controlled heating and crystallization. For example, a 52.7% yield was achieved by adding 1.0 M HCl to the free base, heating the slurry to 50°C to form a clear solution, and recrystallizing the product after filtration . Reaction optimization includes adjusting temperature (e.g., 0–50°C), acid concentration, and drying protocols (e.g., suction drying for 39 hours). Retrosynthetic tools like AI-powered synthesis planning (using databases like Pistachio and Reaxys) can streamline route design .

Q. What analytical techniques are used to confirm the structure and purity of this compound?

Key methods include:

- X-ray Powder Diffraction (XRPD): Provides crystallographic data (e.g., monoclinic space groups like P2₁/c or P2₁/n) to confirm lattice parameters and polymorphic forms .

- HPLC and NMR: Ensure chemical purity (>98%) and validate molecular structure .

- Melting Point Analysis: Used to verify consistency with literature values (e.g., mp: 227°C for related pyrrolidinone hydrochlorides) .

Q. How is this compound applied in medicinal chemistry research?

It serves as a precursor for bioactive molecules, particularly in kinase inhibitors and receptor-targeted therapies. Its pyrrolidinone scaffold is leveraged for structural mimicry of natural ligands, enabling studies on enzyme inhibition (e.g., phosphodiesterase or kinase assays) .

Advanced Research Questions

Q. How can computational methods improve the synthesis and reaction design of 4-amino-1-phenylpyrrolidin-2-one derivatives?

Quantum chemical calculations (e.g., density functional theory) and reaction path search algorithms (e.g., ICReDD’s workflow) predict optimal reaction pathways and intermediates. These tools reduce trial-and-error by narrowing experimental conditions, such as solvent selection or catalyst use, based on thermodynamic and kinetic data . Machine learning models trained on databases like Reaxys further enhance route prediction .

Q. How should researchers address contradictions in crystallographic data for hydrochloride salts of pyrrolidinone derivatives?

Discrepancies in space groups (e.g., P2₁/c vs. P2₁/n) may arise from counterion interactions or hydration states. To resolve this:

Q. What strategies mitigate low yields during hydrochloride salt formation?

Low yields (e.g., ~50%) often stem from poor solubility or premature crystallization. Solutions include:

Q. How can researchers validate the biological activity of derivatives without commercial reference standards?

- In-house Standard Synthesis: Prepare derivatives via validated routes (e.g., reductive amination or Suzuki coupling) and characterize them using LC-MS and HRMS .

- Cross-validate Assays: Compare activity data with structurally similar compounds (e.g., 4-dimethylamino-N-benzylcathinone hydrochloride) using in vitro models (e.g., enzyme inhibition or cell viability assays) .

Methodological Notes

- Data Reproducibility: Always report crystallization solvents, heating rates, and drying protocols to ensure reproducibility .

- Safety Protocols: Handle hydrochloride salts under fume hoods to avoid inhalation risks; use PPE for skin/eye protection .

For further details on reaction engineering or computational workflows, consult ICReDD’s guidelines on chemical reaction design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.